molecular formula C9H12BrCl2N3 B2620260 (1R)-1-(5-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride CAS No. 2378490-36-7

(1R)-1-(5-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride

Cat. No.: B2620260
CAS No.: 2378490-36-7
M. Wt: 313.02
InChI Key: QAJKYRSKSRUEAD-QYCVXMPOSA-N
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Description

(1R)-1-(5-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom attached to an imidazo[1,2-a]pyridine ring, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of imidazo[1,2-a]pyridine, followed by the introduction of an ethanamine group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine compounds.

Scientific Research Applications

(1R)-1-(5-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(5-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride
  • (1R)-1-(5-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride
  • (1R)-1-(5-Iodoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride

Uniqueness

Compared to its analogs, (1R)-1-(5-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

(1R)-1-(5-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3.2ClH/c1-6(11)7-5-13-8(10)3-2-4-9(13)12-7;;/h2-6H,11H2,1H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJKYRSKSRUEAD-QYCVXMPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C(=N1)C=CC=C2Br)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN2C(=N1)C=CC=C2Br)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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